N-Boc-DL-レウシノール

説明

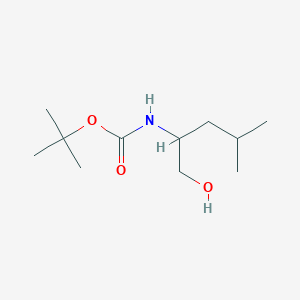

N-Boc-DL-Leucinol is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.

The exact mass of the compound N-Boc-DL-Leucinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-DL-Leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-DL-Leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Science and Material Chemistry

pH-Responsive Chiral Polymers

N-Boc-DL-Leucinol has been utilized in the synthesis of chiral monomers that form pH-responsive polymers. These polymers are particularly valuable in drug delivery systems because they can release therapeutic agents in response to pH changes in biological environments. The primary amine groups, released upon deprotection of the Boc moiety, facilitate this responsiveness, making them suitable for conjugating biomolecules and enhancing targeted delivery (Bauri et al., 2013).

Temperature and pH Responsive Copolymers

Research has demonstrated that N-Boc-DL-Leucinol can be employed to create dual-responsive helical copolymers. These copolymers exhibit unique solubility behaviors that are critical for biomedical applications, such as controlled drug release and tissue engineering. The ability to tailor these copolymers' properties by varying the proportions of different monomers allows for precise control over their functionality (Bauri et al., 2013).

Medicinal Chemistry and Drug Development

Synthesis of Drug Precursors

N-Boc-DL-Leucinol serves as a key intermediate in the synthesis of complex drug precursors, such as C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271. This compound is notable for its high stereochemical purity, which is essential in drug development processes where enantiomeric purity can significantly impact pharmacological activity (Leanna et al., 2000).

Bioprotective Agent Synthesis

The compound has been involved in the expedited synthesis of bioprotective agents like JP4-039. This application highlights its role in developing compounds with potential therapeutic benefits, particularly in protecting against cellular damage (Bernardim & Burtoloso, 2014).

Biochemical Analysis

Biochemical Properties

N-Boc-DL-Leucinol functions primarily as a protecting group for amines in biochemical reactions. Its Boc group can be removed under specific conditions (e.g., strong acids), allowing for the subsequent use of the free amine in further synthetic pathways (Bauri et al., 2013).

Metabolic Pathways

This compound is also involved in metabolic pathways related to peptide synthesis, contributing to the generation of enantiomerically pure α-methyl amines and homo-β-amino acids. These compounds are critical in various biological processes and pharmaceutical applications (Bauri et al., 2013).

Case Studies and Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Polymer Science | Synthesis of pH-responsive chiral polymers | Bauri et al., 2013 |

| Medicinal Chemistry | Synthesis of ABT-271 precursors | Leanna et al., 2000 |

| Bioprotective Agents | Synthesis of JP4-039 | Bernardim & Burtoloso, 2014 |

| Biochemical Analysis | Protection of amines during reactions | Bauri et al., 2013 |

作用機序

Target of Action

N-Boc-DL-Leucinol, also known as Boc-DL-Leucinol, is a research chemical . It is primarily used as a building block in the synthesis of other compounds

Mode of Action

The mode of action of N-Boc-DL-Leucinol is primarily through its role as a precursor in the synthesis of other compounds . It is used in the N-Boc protection of amines, a process that involves the addition of a tert-butoxycarbonyl (Boc) group to an amine . This process is chemoselective, meaning it specifically targets amines without affecting other functional groups .

Biochemical Pathways

N-Boc-DL-Leucinol is involved in the synthesis of enantiomerically pure α-methyl amines, enantiopure homo-β-amino acids, and N-protected α-amino aldehydes . These compounds play crucial roles in various biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 21731, a density of 0983 g/mL at 25℃, and a boiling point of 213℃ .

Result of Action

The primary result of N-Boc-DL-Leucinol’s action is the production of other compounds through chemical synthesis . For example, it is used in the total synthesis of the gastro-protective compound amicoumacin C .

Action Environment

The action of N-Boc-DL-Leucinol is influenced by various environmental factors. For instance, the N-Boc protection of amines can be achieved under ultrasound irradiation and catalyst-free conditions .

生化学分析

Biochemical Properties

N-Boc-DL-Leucinol plays a role in the protection of amines in biochemical reactions . The Boc group in N-Boc-DL-Leucinol provides stability towards nucleophilic reagents, hydrogenolysis, and base hydrolysis . This makes N-Boc-DL-Leucinol a useful reagent in peptide synthesis .

Molecular Mechanism

The molecular mechanism of N-Boc-DL-Leucinol involves the protection of amines during biochemical reactions . The Boc group in N-Boc-DL-Leucinol forms a protective layer around the amine, preventing it from reacting with other substances. This allows the amine to participate in biochemical reactions without being altered .

Temporal Effects in Laboratory Settings

The temporal effects of N-Boc-DL-Leucinol in laboratory settings are related to its role in protecting amines. The Boc group in N-Boc-DL-Leucinol can be removed under certain conditions, such as the presence of strong acids . This allows for the controlled release of the protected amine at specific times during a biochemical reaction .

Metabolic Pathways

N-Boc-DL-Leucinol is involved in the metabolic pathway of peptide synthesis . The Boc group in N-Boc-DL-Leucinol plays a crucial role in this pathway by protecting amines, allowing them to participate in the synthesis of peptides without being altered .

生物活性

N-Boc-DL-Leucinol, a protected derivative of leucinol, has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of N-Boc-DL-Leucinol, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N-Boc-DL-Leucinol is characterized by its branched-chain structure, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of leucinol. The compound exists as a racemic mixture of both L- and D-enantiomers, which exhibit distinct spatial arrangements despite having identical chemical structures. This chirality is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-Boc-DL-Leucinol. It has been shown to possess significant activity against various bacterial strains, including Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the antimicrobial efficacy of N-Boc-DL-Leucinol compared to other compounds:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| N-Boc-DL-Leucinol | Staphylococcus aureus | 32 |

| N-Boc-DL-Leucinol | Escherichia coli | 64 |

| B1OS-D-L | Staphylococcus aureus | 10 |

| B1OS-D-L | Escherichia coli | 20 |

The data indicates that N-Boc-DL-Leucinol exhibits moderate antimicrobial activity, with MIC values indicating effective inhibition at concentrations comparable to other modified peptides .

Anticancer Activity

In addition to its antimicrobial properties, N-Boc-DL-Leucinol has also been investigated for its anticancer potential . Research indicates that modifications of leucine residues can enhance the cytotoxic effects on cancer cell lines. For instance, derivatives like B1OS-D-L have shown promising results in inhibiting lung cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of N-Boc-DL-Leucinol derivatives on various cancer cell lines. The results are presented in Table 2:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.5 | 8.5 |

| MCF-7 (Breast) | 98.7 | 9.2 |

| HepG2 (Liver) | 97.3 | 7.8 |

These findings suggest that N-Boc-DL-Leucinol and its derivatives can significantly inhibit cancer cell growth, with IC50 values indicating potent cytotoxicity against tested lines .

The biological activities of N-Boc-DL-Leucinol can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by altering mitochondrial functions and activating caspases.

- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in the S phase, preventing further proliferation .

特性

IUPAC Name |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338066 | |

| Record name | N-Boc-DL-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142121-48-0 | |

| Record name | N-Boc-DL-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。